1-[(3,4-difluorophenyl)sulfonyl]indoline
Description
1-[(3,4-Difluorophenyl)sulfonyl]indoline is a fluorinated indoline derivative featuring a sulfonyl group substituted with a 3,4-difluorophenyl moiety. Indoline scaffolds are widely studied in medicinal chemistry due to their structural similarity to endogenous indole-containing biomolecules, such as tryptophan and serotonin . The sulfonyl group confers strong electron-withdrawing properties, while the difluorophenyl substituent enhances lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRGGCDNPAVSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]indoline typically involves the reaction of indoline with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Difluorophenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3,4-Difluorophenyl)sulfonyl]indoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Cytotoxic Activity
Key Compounds :
- 5-O-Methylsulfonylindole (Compound 2) and 5-O-Aminosulfonylindole (Compound 3) ()
- 1-[(3,4-Difluorophenyl)sulfonyl]indoline
Analysis: Small sulfonyl substituents (e.g., methyl, aminosulfonyl) in indole derivatives exhibit potent cytotoxicity, likely due to optimized steric compatibility with cellular targets . In contrast, the 3,4-difluorophenylsulfonyl group in the target compound introduces steric bulk, which may hinder binding to receptors involved in cytotoxicity.
Fluorine Substitution Patterns
Key Compounds :
| Compound | Fluorine Substitution | Key Properties |
|---|---|---|
| 3-Fluorophenylsulfonyl | Mono-fluoro (para position) | Moderate electron-withdrawing effects |
| 3,4-Difluorophenylsulfonyl | Di-fluoro (meta, para) | Enhanced electron deficiency, higher lipophilicity |
This modification may also improve metabolic stability compared to mono-fluorinated analogs, as seen in the patent for a liquid pharmaceutical composition containing a 3-fluorophenylsulfonyl derivative .
Sulfonyl vs. Acyl Substituents
Key Compounds :
| Compound | Substituent Type | Electronic Effects |
|---|---|---|
| 4-Chlorophenylacetyl | Acyl group | Moderate electron withdrawal |
| 3,4-Difluorophenylsulfonyl | Sulfonyl group | Strong electron withdrawal |
Analysis :
Sulfonyl groups are stronger electron-withdrawing moieties than acyl groups, which may alter the indoline core’s reactivity and binding affinity. The 4-chlorophenylacetyl derivative () likely exhibits reduced target engagement compared to sulfonyl analogs due to weaker electronic effects, though its chloro substituent offers distinct lipophilic properties .
Role of Fluorinated Aromatic Systems
Key Compound: 1,1-Bis(4-fluorophenyl)oxazinoindole ()
Analysis: Fluorinated aromatic systems, such as the bis(4-fluorophenyl) group in oxazinoindole derivatives, are known to enhance bioavailability and resistance to oxidative metabolism . While the target compound’s 3,4-difluorophenyl group shares these advantages, its sulfonyl linkage provides additional versatility in drug design, enabling covalent or ionic interactions with enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
